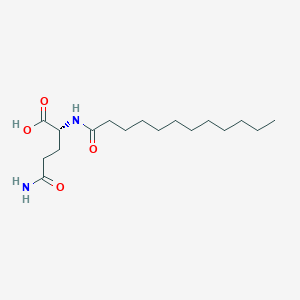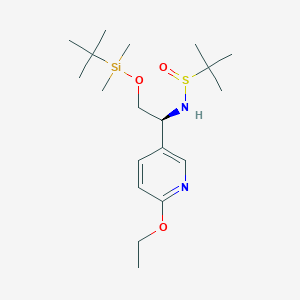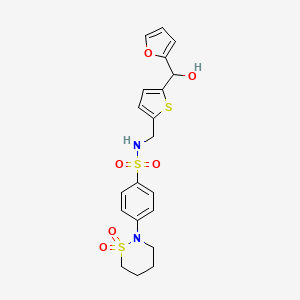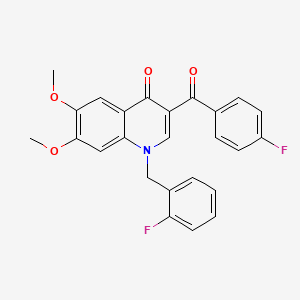![molecular formula C25H30N4O4 B2467981 2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one CAS No. 896383-99-6](/img/structure/B2467981.png)
2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds of this nature typically belong to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . The specific synthesis pathway would depend on the starting materials and the desired substitutions on the quinazoline ring .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the lengths and types of chemical bonds .Chemical Reactions Analysis
The chemical reactions involving quinazolines depend on the functional groups present in the molecule . These reactions can be studied using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques . These might include determining the compound’s melting point, solubility, and stability under various conditions .科学的研究の応用
Corrosion Inhibition
Quinazolin-4(3H)-one derivatives, including compounds similar to the specified chemical, have been studied as corrosion inhibitors. Chen et al. (2021) investigated two piperazine-substituted quinazolin-4(3H)-one derivatives for their effectiveness in inhibiting corrosion of mild steel in HCl solutions. Their findings revealed that these compounds serve as effective corrosion inhibitors and protect the steel surface through a combination of chemical and physical interactions (Chen et al., 2021).
Antihypertensive and Cardiovascular Effects
Several studies have explored the cardiovascular effects of quinazolinone derivatives. In 1996, Yen et al. investigated a compound named DC-015, a quinazoline derivative, for its antihypertensive action in rats. Their research indicated the compound's potential as a selective α1-adrenoceptor antagonist, suggesting its application in managing hypertension (Yen et al., 1996). Furthermore, Chueh et al. (2002) synthesized quinazoline-based compounds and characterized their pharmacological properties, highlighting their role in inhibiting phenylephrine-induced contractions in rat aorta, indicating α1-adrenoceptor antagonist properties. This research underscores the potential of quinazolinone derivatives in treating conditions like hypertension and hyperplastic prostate (Chueh et al., 2002).
Antitumor and Antiviral Activity
El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives, including 4-(4-aryl-1-piperazinyl)quinazolines, which exhibited broad-spectrum antitumor activity and moderate anti HIV-1 potency. This indicates the potential use of quinazolinone derivatives in oncology and virology (El-Sherbeny et al., 2003).
Pharmacological Properties in Gastrointestinal Disorders
A novel compound, TZB-30878, with structural similarity to the specified chemical, has been evaluated for its potential in treating diarrhea-predominant irritable bowel syndrome (d-IBS). Tamaoki et al. (2007) found that TZB-30878, which exhibits both 5-HT1A agonism and 5-HT3 antagonism effects, could normalize stress-induced defecation in an IBS-like model in rats. This study suggests the usefulness of quinazolinone derivatives in gastrointestinal disorders (Tamaoki et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-33-20-9-7-8-19(18-20)27-14-16-28(17-15-27)23(30)12-3-2-6-13-29-24(31)21-10-4-5-11-22(21)26-25(29)32/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVCHLPOBCTNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2467908.png)


![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/no-structure.png)
![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2467919.png)
![2-Methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B2467920.png)